Cas no 2034334-06-8 (2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo1,5-apyridin-5-yl}acetamide)

2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo1,5-apyridin-5-yl}acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo1,5-apyridin-5-yl}acetamide
- MAQJHBYWLIGYMJ-UHFFFAOYSA-N
- Benzeneacetamide, 2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-
- AKOS026701964
- 2-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide
- 2034334-06-8
- 2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide
- F6512-1268
-
- Inchi: 1S/C15H16ClN3O/c16-14-4-2-1-3-11(14)9-15(20)18-12-6-8-19-13(10-12)5-7-17-19/h1-5,7,12H,6,8-10H2,(H,18,20)
- InChI Key: MAQJHBYWLIGYMJ-UHFFFAOYSA-N
- SMILES: C1(CC(NC2CCN3N=CC=C3C2)=O)=CC=CC=C1Cl
Computed Properties
- Exact Mass: 289.0981898g/mol
- Monoisotopic Mass: 289.0981898g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 352
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.9Ų
- XLogP3: 2.2
Experimental Properties
- Density: 1.34±0.1 g/cm3(Predicted)
- Boiling Point: 549.5±50.0 °C(Predicted)
- pka: 14.59±0.20(Predicted)
2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo1,5-apyridin-5-yl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6512-1268-15mg |
2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide |
2034334-06-8 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6512-1268-10μmol |
2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide |
2034334-06-8 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6512-1268-5mg |
2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide |
2034334-06-8 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6512-1268-20μmol |
2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide |
2034334-06-8 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6512-1268-2mg |
2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide |
2034334-06-8 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6512-1268-10mg |
2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide |
2034334-06-8 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6512-1268-1mg |
2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide |
2034334-06-8 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6512-1268-2μmol |
2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide |
2034334-06-8 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6512-1268-20mg |
2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide |
2034334-06-8 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6512-1268-4mg |
2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide |
2034334-06-8 | 4mg |
$99.0 | 2023-09-08 |
2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo1,5-apyridin-5-yl}acetamide Related Literature
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Soumaila Zebret,Elena Torres,Enzo Terreno,Laure Guénée,Carmine Senatore,Josef Hamacek Dalton Trans., 2011,40, 4284-4290
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Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
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Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
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Baoyu Gao RSC Adv., 2017,7, 28733-28745
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Xiaodan Ouyang,Yaping Cha,Wen Li,Chaoyi Zhu,Muzi Zhu,Shuang Li,Min Zhuo,Shaobin Huang,Jianjun Li RSC Adv., 2019,9, 30171-30181
Additional information on 2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo1,5-apyridin-5-yl}acetamide
Research Briefing on 2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo1,5-apyridin-5-yl}acetamide (CAS: 2034334-06-8)
In recent years, the compound 2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo1,5-apyridin-5-yl}acetamide (CAS: 2034334-06-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazolo[1,5-a]pyridine core and chlorophenyl acetamide moiety, has shown promising potential in various therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, including its synthesis, pharmacological properties, and potential clinical applications.
The synthesis of 2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo1,5-apyridin-5-yl}acetamide has been optimized in recent studies to improve yield and purity. Researchers have employed multi-step organic synthesis routes, often starting from commercially available precursors such as 2-chlorophenylacetic acid and pyrazolo[1,5-a]pyridine derivatives. Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been utilized to confirm the structural integrity of the final product. These methodological advancements have facilitated the production of this compound in sufficient quantities for further pharmacological evaluations.
Pharmacological studies have revealed that 2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo1,5-apyridin-5-yl}acetamide exhibits notable activity as a modulator of specific biological targets. Recent in vitro and in vivo experiments suggest that this compound may interact with key enzymes or receptors involved in inflammatory pathways, making it a potential candidate for the treatment of chronic inflammatory diseases. Additionally, preliminary data indicate possible applications in neurological disorders, although further research is required to elucidate its exact mechanism of action and therapeutic efficacy.
One of the most significant findings in recent research is the compound's favorable pharmacokinetic profile. Studies have demonstrated that 2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo1,5-apyridin-5-yl}acetamide exhibits good oral bioavailability and metabolic stability, which are critical factors for its development as a drug candidate. Moreover, toxicity assessments have shown acceptable safety margins in animal models, supporting its potential for clinical translation. These results highlight the compound's viability for further preclinical and clinical development.
Despite these promising findings, several challenges remain. The precise molecular targets of 2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo1,5-apyridin-5-yl}acetamide need to be fully characterized, and its long-term safety profile requires comprehensive evaluation. Future research directions may include structure-activity relationship (SAR) studies to optimize its pharmacological properties and the development of novel formulations to enhance its therapeutic efficacy. Collaborative efforts between academia and industry will be essential to advance this compound through the drug development pipeline.
In conclusion, 2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo1,5-apyridin-5-yl}acetamide (CAS: 2034334-06-8) represents a promising candidate in the field of chemical biology and pharmaceutical research. Its unique chemical structure, combined with its demonstrated biological activity and favorable pharmacokinetic properties, positions it as a potential therapeutic agent for various diseases. Continued research and development efforts will be crucial to unlocking its full potential and translating these findings into clinical applications.
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